molecular formula C8H5Cl2N B104814 3,4-Dichlorophenylacetonitrile CAS No. 3218-49-3

3,4-Dichlorophenylacetonitrile

Cat. No.: B104814
CAS No.: 3218-49-3
M. Wt: 186.03 g/mol
InChI Key: QWZNCAFWRZZJMA-UHFFFAOYSA-N
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Description

3,4-Dichlorophenylacetonitrile is an organic compound with the molecular formula C8H5Cl2N. It is characterized by the presence of two chlorine atoms attached to a phenyl ring and an acetonitrile group. This compound is a white crystalline solid and is known for its applications in various chemical processes .

Mechanism of Action

Target of Action

3,4-Dichlorophenylacetonitrile is primarily used in the synthesis of potent, competitive, and selective non-peptide antagonists of the neurokinin A (NK2) receptor . The NK2 receptor is a member of the tachykinin family of G protein-coupled receptors, which are involved in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission .

Mode of Action

It is known to be a key intermediate in the synthesis of nk2 receptor antagonists . These antagonists work by binding to the NK2 receptor, preventing the natural ligand, neurokinin A, from activating the receptor .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the NK2 receptor. By inhibiting the activation of this receptor, the compound can potentially affect a variety of physiological processes, including neurotransmission, inflammation, and smooth muscle contraction .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The primary result of the action of this compound is the inhibition of the NK2 receptor. This can lead to a decrease in the physiological effects mediated by this receptor, such as smooth muscle contraction, inflammation, and pain transmission .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce CYP1A2 could potentially affect the metabolism of the compound . Additionally, conditions that alter gastrointestinal absorption or the function of the blood-brain barrier could also influence the compound’s bioavailability and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorophenylacetonitrile can be synthesized from 3,4-dichlorotoluene through a series of chemical reactions. One common method involves the reaction of 3,4-dichlorotoluene with cerium (III) ammonium nitrate and potassium bromide in acetic acid at 80-90°C for 1.5 hours, yielding a 57% product . Another method involves heating 3,4-dichlorotoluene in ethanol and water for 4 hours, resulting in a 79% yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorophenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products Formed:

Scientific Research Applications

3,4-Dichlorophenylacetonitrile has several applications in scientific research:

Comparison with Similar Compounds

  • 3,4-Dichlorobenzyl cyanide
  • 3,4-Dichlorophenethylamine
  • 3,4-Dichlorobenzyl alcohol

Comparison: 3,4-Dichlorophenylacetonitrile is unique due to its specific functional groups, which confer distinct reactivity and applications. Compared to 3,4-Dichlorobenzyl cyanide, it has a nitrile group that allows for different chemical transformations. 3,4-Dichlorophenethylamine, on the other hand, is a reduced form and has different biological activities. 3,4-Dichlorobenzyl alcohol is an alcohol derivative with different reactivity and uses .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZNCAFWRZZJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185959
Record name (3,4-Dichlorophenyl)acetonitrile
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Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3218-49-3
Record name 3,4-Dichlorobenzeneacetonitrile
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Record name (3,4-Dichlorophenyl)acetonitrile
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Record name 3218-49-3
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Record name (3,4-Dichlorophenyl)acetonitrile
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Record name (3,4-dichlorophenyl)acetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are 3,4-Dichlorophenylacetonitrile (3,4-DCPAN) and 2-Chlorophenylacetonitrile (2-CPAN) and why are they of concern?

A1: 3,4-DCPAN and 2-CPAN are emerging nitrogenous aromatic disinfection byproducts (DBPs) []. They have been detected in both chlorinated and chloraminated drinking water, raising concerns about potential human exposure [].

Q2: How stable are these compounds in drinking water?

A2: Research indicates that both 3,4-DCPAN and 2-CPAN exhibit relatively high stability in drinking water []. They show minimal degradation under varying pH conditions (5-9) and chlorine doses (0-4 mg/L) over a 5-day period []. Additionally, chloramination does not appear to degrade these compounds []. This persistence in treated water underscores the importance of understanding their formation and potential health effects.

Q3: Do common water treatment methods effectively remove 3,4-DCPAN and 2-CPAN?

A3: While conventional water treatment processes are effective in removing many contaminants, the study highlights that 3,4-DCPAN and 2-CPAN demonstrate resistance to some common quenching agents used in these processes []. Specifically, while sodium sulfite shows minimal reactivity, other quenching agents can significantly reduce their concentrations over time []. This suggests that further research is needed to optimize treatment strategies for effectively removing these emerging DBPs from drinking water.

Q4: What is the significance of finding 3,4-DCPAN and 2-CPAN in finished drinking water?

A4: The detection of 3,4-DCPAN (up to 320 ng/L) and 2-CPAN (up to 530 ng/L) in finished drinking water samples from multiple treatment plants suggests that current treatment methods may not be sufficient to completely eliminate these compounds []. This finding emphasizes the need for further investigation into their potential health risks and the development of more effective removal strategies during water treatment.

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